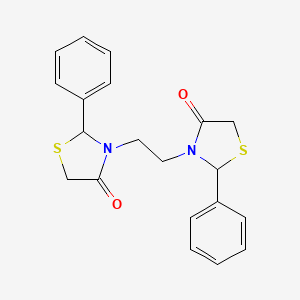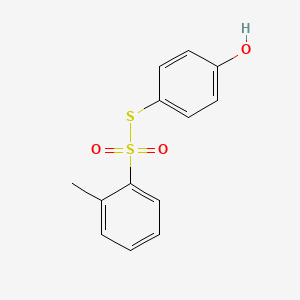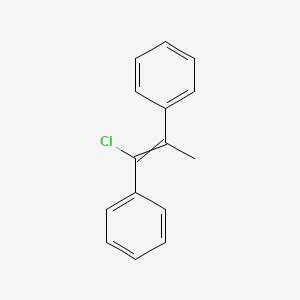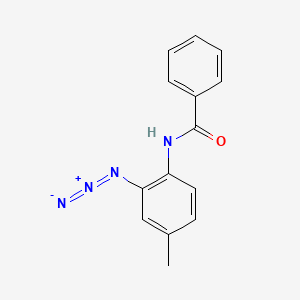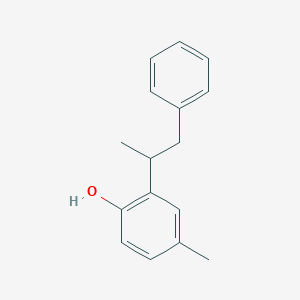
7-Octen-3-one, 2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octen-3-one, 2,2-dimethyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond in the octene chain and two methyl groups attached to the third carbon. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octen-3-one, 2,2-dimethyl- can be achieved through several methods. One common approach involves the oxidation of 7-Octen-3-ol, 2,2-dimethyl- using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
In industrial settings, the production of 7-Octen-3-one, 2,2-dimethyl- may involve the catalytic dehydrogenation of 7-Octen-3-ol, 2,2-dimethyl-. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Octen-3-one, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 7-Octen-3-ol, 2,2-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Various nucleophiles, such as Grignard reagents, under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone.
Applications De Recherche Scientifique
7-Octen-3-one, 2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its interactions with biological systems, including its effects on olfactory receptors.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the flavor and fragrance industry for its distinct odor profile.
Mécanisme D'action
The mechanism of action of 7-Octen-3-one, 2,2-dimethyl- involves its interaction with specific molecular targets, such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its odor. The exact molecular pathways and targets may vary depending on the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octen-1-ol, 3,7-dimethyl-: An alcohol with a similar structure but different functional group.
1-Octen-3-one: A ketone with a similar carbon chain but different substitution pattern.
2,6-Dimethyl-7-Octen-2-Ol: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness
7-Octen-3-one, 2,2-dimethyl- is unique due to its specific substitution pattern and functional group, which confer distinct chemical and physical properties. Its unique odor profile makes it valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in organic synthesis.
Propriétés
Numéro CAS |
95664-94-1 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,2-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-6-7-8-9(11)10(2,3)4/h5H,1,6-8H2,2-4H3 |
Clé InChI |
PIILHJPPYAOSQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


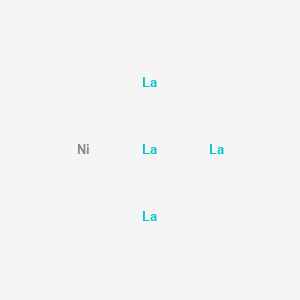
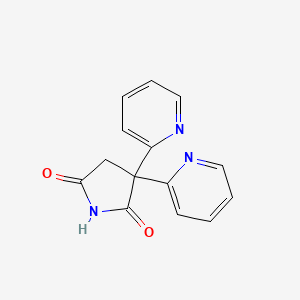
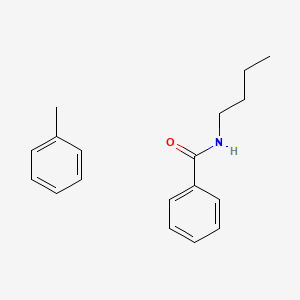
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
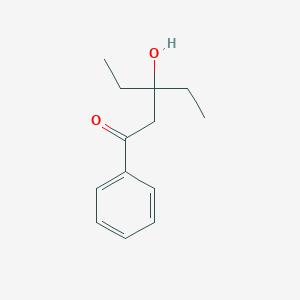
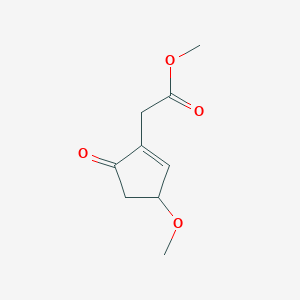
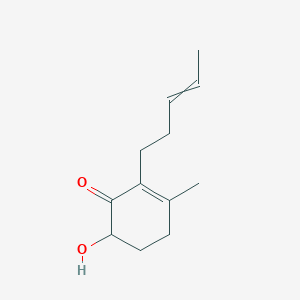
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
